
β-Hydrastinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
β-Hydrastinediol is a chemical compound with the molecular formula C₂₁H₂₅NO₆ and a molecular weight of 387.43 g/mol . It is a derivative of hydrastine, an alkaloid originally isolated from the plant Corydalis longipes . This compound is known for its interesting biological properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Hydrastinediol typically involves the use of chiral epoxide intermediates. One approach includes a CF₃COOH-catalyzed epoxide ring-opening/transesterification cascade cyclization from chiral epoxide under mild conditions . Another method involves the use of KHMDS as a catalyst for the same reaction . These methods are highly enantioselective, achieving up to 86% enantiomeric excess (ee) with CF₃COOH and 78% ee with KHMDS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
β-Hydrastinediol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
β-Hydrastinediol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of β-Hydrastinediol involves its interaction with specific molecular targets and pathways. It is known to act as a competitive antagonist at mammalian GABA A receptors . This interaction leads to various biological effects, including its potential antitumor activity against human lung adenocarcinoma cells .
Comparison with Similar Compounds
Similar Compounds
Hydrastine: The parent compound from which β-Hydrastinediol is derived.
Berberine: Another alkaloid with similar biological properties.
Palmatine: A structurally related compound with similar pharmacological activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of multiple stereocenters, which contribute to its distinct biological activities . Its enantioselective synthesis and potential therapeutic applications further distinguish it from other similar compounds.
Properties
CAS No. |
17948-41-3 |
|---|---|
Molecular Formula |
C₂₁H₂₅NO₆ |
Molecular Weight |
387.43 |
Synonyms |
(α1S)-3,4-Dimethoxy-α1-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1,2-Benzenedimethanol; _x000B_[S-(R*,S*)]-3,4-Dimethoxy-α1-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1,2-Benzenedimethanol; Hydrastinediol; β |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



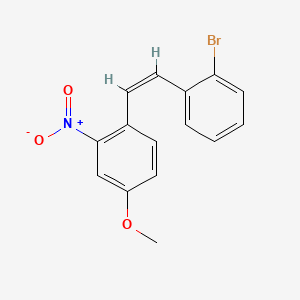

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
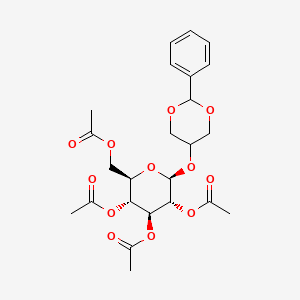
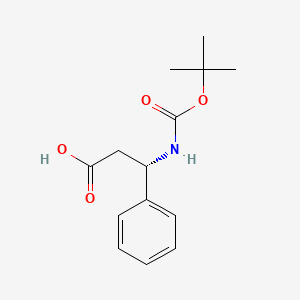

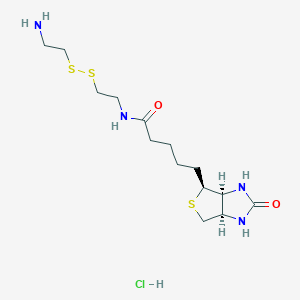
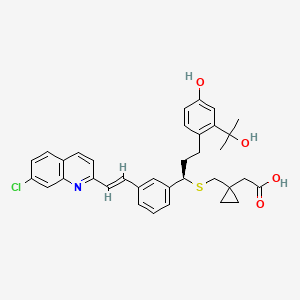
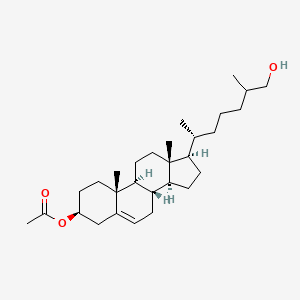
![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)
